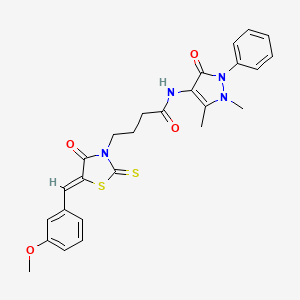
2-Bromo-3,4-dichloro-6-fluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dichloro-6-fluorotoluene is a chemical compound that belongs to the family of halogenated toluenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound is widely used in scientific research due to its unique properties and versatile applications.
科学的研究の応用
2-Bromo-3,4-dichloro-6-fluorotoluene has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound is also used as a reagent in organic synthesis, such as the preparation of aryl bromides and aryl chlorides. In addition, this compound is used as a reference standard in analytical chemistry for the identification and quantification of halogenated toluenes.
作用機序
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorotoluene is not well understood. However, studies have shown that the compound can undergo halogen-metal exchange reactions, which can lead to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to form new compounds. The compound can also undergo substitution reactions, where the halogen atoms are replaced by other functional groups.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound can act as a mutagen and genotoxic agent, causing DNA damage and mutations in bacterial and mammalian cells. The compound can also induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
The advantages of using 2-Bromo-3,4-dichloro-6-fluorotoluene in lab experiments include its high purity, stability, and ease of handling. The compound is also readily available and cost-effective, making it suitable for large-scale experiments. However, the compound is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the research and development of 2-Bromo-3,4-dichloro-6-fluorotoluene. One area of interest is the synthesis of new compounds using this compound as a building block. This can lead to the discovery of new pharmaceuticals, agrochemicals, and materials with improved properties and performance. Another area of interest is the investigation of the mechanism of action of this compound, which can provide insights into its reactivity and potential applications. Furthermore, the development of new synthetic methods for this compound can improve its efficiency and sustainability, making it a more attractive option for industrial applications.
合成法
The synthesis of 2-Bromo-3,4-dichloro-6-fluorotoluene involves the bromination of 3,4-dichloro-6-fluorotoluene using bromine in acetic acid. The reaction is carried out at room temperature, and the product is obtained in high yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
特性
IUPAC Name |
3-bromo-1,2-dichloro-5-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQYQDVHIBCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)
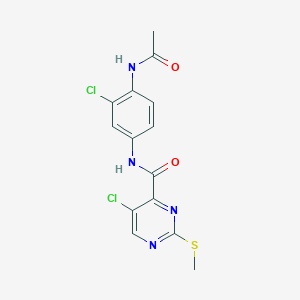
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2878835.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2878836.png)
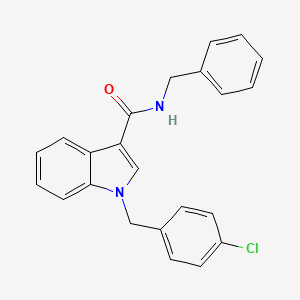
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)


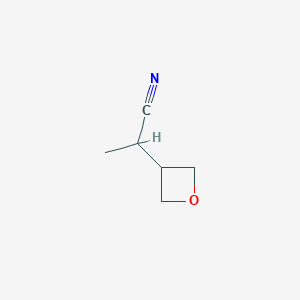
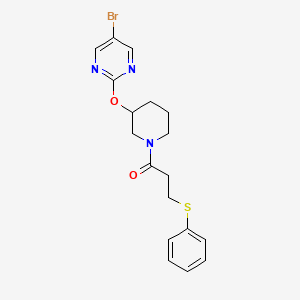
![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)
![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)
